4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Medicinal Chemistry Regioisomerism Structure-Activity Relationship (SAR)

This compound is a defined 4-pyrimidine regioisomer, distinctly different from its 2-positional isomer (CAS 2034527-59-6). It is essential for ATP-competitive kinase inhibitor research requiring precise hinge-region binding vectors. Generic substitution with the 2-isomer is unreliable due to altered hydrogen-bonding networks and target engagement profiles. Use only this specific regioisomer to ensure SAR reproducibility and avoid data invalidation in lead discovery.

Molecular Formula C14H19N5O3S
Molecular Weight 337.4
CAS No. 2034277-42-2
Cat. No. B2596585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
CAS2034277-42-2
Molecular FormulaC14H19N5O3S
Molecular Weight337.4
Structural Identifiers
SMILESCC1=NC(=CN1C)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3
InChIInChI=1S/C14H19N5O3S/c1-11-17-14(9-18(11)2)23(20,21)19-7-3-4-12(8-19)22-13-5-6-15-10-16-13/h5-6,9-10,12H,3-4,7-8H2,1-2H3
InChIKeyZYGUCNZSHDHBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034277-42-2): Structural Identity and Physicochemical Baseline


4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034277-42-2) is a synthetic heterocyclic small molecule (MW: 337.40 g/mol) featuring a pyrimidine core linked via an ether bridge to a piperidine ring, which is further functionalized with a 1,2-dimethyl-1H-imidazol-4-yl sulfonyl group [1]. Its computed physicochemical properties include a topological polar surface area (TPSA) of 98.6 Ų, a calculated LogP (XLogP3-AA) of 0.7, and 7 hydrogen bond acceptor sites, situating it within a favorable drug-like chemical space for lead discovery [1]. The compound is cataloged as a research chemical (PubChem CID: 122243598) and is available from chemical suppliers for investigational use, with no reported in vivo or clinical data [1].

Why 4-((1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine Cannot Be Simply Replaced by a Generic Analog


The precise spatial arrangement of the pyrimidine, piperidine, and imidazole moieties in this compound dictates its molecular recognition profile. Even a subtle change, such as relocating the pyrimidine attachment from the 4-position to the 2-position (as in the positional isomer CAS 2034527-59-6), can fundamentally alter the vectors of key hydrogen bond acceptors and the overall molecular shape, leading to different binding modes and selectivity profiles within the same target class [1]. Generic substitution within this scaffold family is therefore unreliable, as biological activity is exquisitely sensitive to regioisomerism, binding site complementarity, and scaffold-driven pharmacokinetics, necessitating precise compound selection for reproducible research [2].

Quantitative Differentiation Evidence for 4-((1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine


Regioisomeric Differentiation: 4-Pyrimidine vs. 2-Pyrimidine Substitution

The target compound places the pyrimidine ring at the 4-position, whereas its closest analog, 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034527-59-6), is a 2-pyrimidine positional isomer [1]. This regioisomerism alters the spatial orientation of the pyrimidine nitrogen atoms, which serve as critical hydrogen bond acceptors. While both isomers share identical molecular formula, weight (337.40 g/mol), XLogP3-AA (0.7), and TPSA (98.6 Ų), their distinct 3D geometries are expected to yield divergent binding poses with biological targets [2]. The absence of publicly disclosed target-specific activity data for either compound underscores the necessity of sourcing the correct isomer for SAR campaigns.

Medicinal Chemistry Regioisomerism Structure-Activity Relationship (SAR)

Physicochemical Property Space vs. Common Heterocyclic Scaffolds

The computed properties of the target compound place it in a distinct drug-like chemical space. The combination of a moderately low XLogP3-AA (0.7) and a TPSA of 98.6 Ų suggests a favorable balance of lipophilicity and polarity, which is often associated with improved solubility and oral bioavailability compared to more lipophilic analogs [1]. In contrast, close analogs with a sulfonamide-linked pyrazine-carbonitrile substitution (e.g., CAS 2034479-99-5, XLogP3-AA ~1.5) exhibit increased lipophilicity. The target's 3-piperidinyl ether linkage also provides a distinct vector for hydrogen bond interactions compared to 4-piperidinyl methoxy or 4-piperidinyl amine linkers found in other in-class compounds .

Drug Design Pharmacokinetics Physicochemical Properties

Binding Mode Plasticity: Conformational Flexibility vs. Rigid Analogs

The 4-((1-sulfonyl)piperidin-3-yl)oxy)pyrimidine scaffold in the target compound provides a semi-flexible linker connecting the two heterocyclic recognition elements. Analysis of the rotatable bond count (nrot = 4) indicates a moderate degree of conformational freedom [1]. In contrast, sulfonamide derivatives containing a 4-((1-sulfonyl)piperidin-4-yl)methoxy)pyrimidine core (e.g., CAS 2310153-29-6) introduce an additional methylene spacer, potentially increasing flexibility (nrot = 5) and altering the probable bound conformations. Moreover, derivatives containing fully rigid fused tricyclic cores limit adaptability [2]. This target's specific flexibility profile is therefore suited for binding sites that require a defined but adaptable geometry, whereas rigid analogs may fail to accommodate the protein's conformational landscape.

Molecular Recognition Conformational Analysis Scaffold Diversity

High-Value Research Applications for 4-((1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine


Developing a Regioisomer-Specific Kinase Probe

Medicinal chemists developing ATP-competitive kinase inhibitors can use this compound as a defined 4-pyrimidine regioisomer probe. Its distinct hydrogen-bonding vector, compared to the 2-pyrimidine isomer, is critical for mapping hinge-region binding interactions. Using the correct isomer ensures the validity of SAR data, as the positional isomer has an identical molecular weight but a fundamentally different target engagement profile. [1]

Building Block for Focused Fragment-Based Libraries

This compound, with its three distinct heterocyclic motifs (imidazole, piperidine, pyrimidine), serves as an ideal starting point for synthesizing focused fragment libraries. Its balanced XLogP (0.7) and moderate TPSA (98.6 Ų) make it a favorable fragment for subsequent optimization, minimizing the need for extensive property modulation during lead optimization. [1]

A Semi-Flexible Scaffold for Induced-Fit Targeting

Researchers investigating targets with flexible binding pockets, such as certain proteases or epigenetic proteins, can leverage this compound's moderate conformational adaptability (4 rotatable bonds). It offers a pre-organized yet non-rigid scaffold that may be energetically favored for an induced-fit binding mechanism, unlike fully rigid or overly flexible analogs. [2]

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